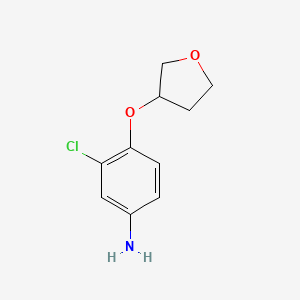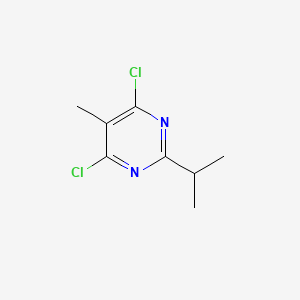
4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with chlorine, ethyl, and isopropyl groups, making it a versatile intermediate for further chemical transformations.
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of this compound can begin with the halogenation of pyrimidine derivatives. Chlorination reactions typically involve the use of chlorine gas or thionyl chloride under controlled conditions.
Alkylation: The introduction of ethyl and isopropyl groups can be achieved through alkylation reactions. For example, ethylation can be performed using ethyl iodide or ethyl bromide in the presence of a strong base.
Substitution Reactions: Subsequent substitution reactions can introduce the chlorine atoms at the 4 and 6 positions of the pyrimidine ring.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure efficient production.
Types of Reactions:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert chlorinated derivatives to their corresponding hydrocarbons.
Substitution: Substitution reactions are common, where various nucleophiles can replace chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Hydrocarbons and their derivatives are common products.
Substitution: A wide range of substituted pyrimidines can be synthesized.
科学的研究の応用
Chemistry: This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for the creation of diverse chemical structures. Biology: In biological research, 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine can be used to study enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
類似化合物との比較
4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine: Similar structure with a methyl group instead of ethyl.
4,6-Dichloro-2-(propan-2-yl)pyrimidine: Lacks the ethyl group at the 5 position.
5-Ethyl-2-(propan-2-yl)pyrimidine: Lacks chlorine atoms at the 4 and 6 positions.
Uniqueness: The presence of both chlorine atoms and the ethyl group at specific positions on the pyrimidine ring makes 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine unique
特性
IUPAC Name |
4,6-dichloro-5-ethyl-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c1-4-6-7(10)12-9(5(2)3)13-8(6)11/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCASAUWEXHVMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














